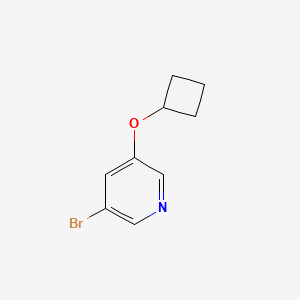
3-Bromo-5-cyclobutoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a bromine atom and a cyclobutoxy group, respectively. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclobutoxypyridine typically involves the bromination of 5-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-5-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of 5-cyclobutoxypyridine.
Cross-Coupling Reactions: Products are various aryl or vinyl-substituted pyridines.
科学研究应用
Chemistry: 3-Bromo-5-cyclobutoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives can serve as active ingredients or intermediates in the synthesis of various chemical products.
作用机制
The mechanism of action of 3-Bromo-5-cyclobutoxypyridine and its derivatives depends on the specific biological target. In general, these compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
相似化合物的比较
3-Bromo-2-cyclobutoxypyridine: Similar structure but with the cyclobutoxy group at position 2 instead of 5.
5-Bromo-3-cyclobutoxypyridine: Similar structure but with the bromine atom at position 5 instead of 3.
Uniqueness: 3-Bromo-5-cyclobutoxypyridine is unique due to the specific positioning of the bromine and cyclobutoxy groups, which can influence its reactivity and biological activity. The presence of the cyclobutoxy group at position 5 can lead to different steric and electronic effects compared to its isomers, potentially resulting in distinct chemical and biological properties.
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
3-bromo-5-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI 键 |
SXJLMAWFMIMSEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)
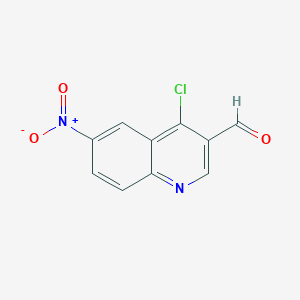
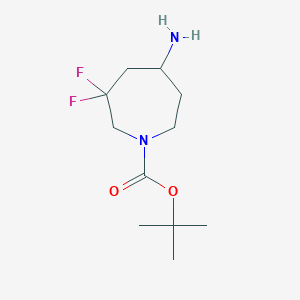
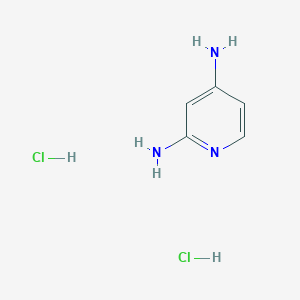
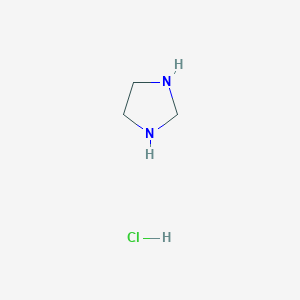
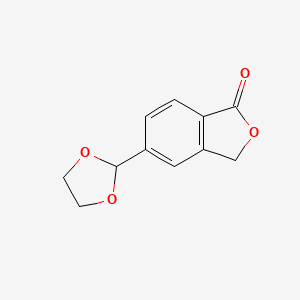
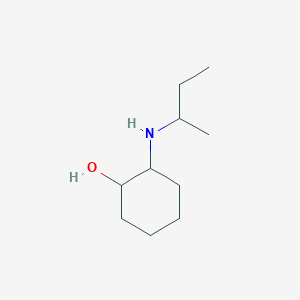
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
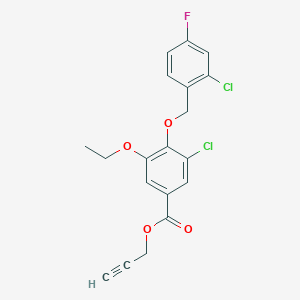
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
